![molecular formula C14H18FNO2 B2383281 Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 2248286-95-3](/img/structure/B2383281.png)
Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group. The tert-butyl group is a very bulky alkyl group that is often used in organic synthesis to prevent unwanted reactions. Fluoro compounds, on the other hand, contain a fluorine atom, which is highly electronegative and can greatly influence the properties of the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a tert-butyl group with a fluoro compound. For example, tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate is synthesized through a series of reactions involving a tert-butyl group and a fluoro compound .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography. For example, the structure of a novel benzotriazinyl radical, 3-tert-butyl-7-trifluoromethyl-1,4-dihydro-1-phenyl-1,2,4-benzotriazin-4-yl, was determined using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds can be quite complex and depend on the specific structure of the compound. For example, the reaction of 1,2,3,4-tetrahydroisoquinolines with Meldrum’s acid affords 4-hydroxynaphthyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the properties of tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate were determined using various analytical techniques .Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)12-10-8-16-7-6-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHHGKZWVWOVLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC2=C1CNCC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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